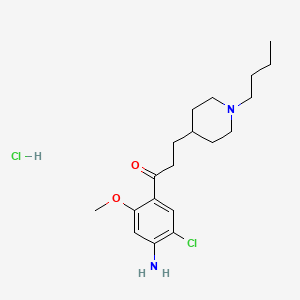

RS 67333 hydrochloride

Description

Properties

IUPAC Name |

1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-butylpiperidin-4-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29ClN2O2.ClH/c1-3-4-9-22-10-7-14(8-11-22)5-6-18(23)15-12-16(20)17(21)13-19(15)24-2;/h12-14H,3-11,21H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBGLZNYWUUAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CCC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430927 | |

| Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-60-5 | |

| Record name | 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-butyl-4-piperidinyl)-1-propanone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168986-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-AMINO-5-CHLORO-2-METHOXYPHENYL)-3-[1-BUTYL-4-PIPERIDINYL]-1-PROPANONE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS 67333 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor.[1][2] Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological roles of the 5-HT4 receptor and a lead compound in the development of therapeutic agents for a variety of conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Potent and Selective 5-HT4 Receptor Agonism

This compound exerts its primary pharmacological effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[3][4] As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT).[1][2]

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Tissue | Radioligand | pKi | Reference(s) |

| 5-HT4 | Guinea Pig | Striatum | [3H]-GR113808 | 8.7 | [1][2] |

| Sigma 1 | - | - | - | 8.9 | [1] |

| Sigma 2 | - | - | - | 8.0 | [1] |

| 5-HT1A | - | - | - | < 6.0 | [1][2] |

| 5-HT1D | - | - | - | < 6.0 | [1][2] |

| 5-HT2A | - | - | - | < 6.0 | [1][2] |

| 5-HT2C | - | - | - | < 6.0 | [1][2] |

| Dopamine D1 | - | - | - | < 6.0 | [1][2] |

| Dopamine D2 | - | - | - | < 6.0 | [1][2] |

| Muscarinic M1-M3 | - | - | - | < 6.0 | [1][2] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound

| Assay | Tissue/System | Parameter | Value | Reference(s) |

| Relaxation of carbachol-precontracted oesophagus | Guinea Pig | pEC50 | 8.4 | [1][5] |

| Relaxation of carbachol-precontracted oesophagus | Guinea Pig | Intrinsic Activity (vs. 5-HT) | 0.5 | [1][5] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Intrinsic activity represents the ability of the agonist to elicit a maximal response relative to the endogenous ligand.

Signaling Pathways

The activation of the 5-HT4 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Interestingly, evidence suggests that 5-HT4 receptor activation can also induce signaling through a non-canonical, G-protein-independent pathway. This alternative pathway involves the activation of the non-receptor tyrosine kinase Src, leading to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6][7] Notably, this Src-dependent ERK activation appears to be independent of PKA.[6][7]

Signaling Pathway Diagrams

Canonical Gs-cAMP-PKA Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by RS 67333 binding to the 5-HT4 receptor.

Non-Canonical Src-Dependent ERK Signaling Pathway. This diagram depicts the alternative, PKA-independent signaling pathway activated by the 5-HT4 receptor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of RS 67333 for the 5-HT4 receptor. It typically involves a competition binding experiment using a radiolabeled antagonist, such as [3H]-GR113808.[8][9]

Representative Protocol:

-

Membrane Preparation: Homogenize guinea pig striatal tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.

-

Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-GR113808 and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of RS 67333 that inhibits 50% of the specific binding of [3H]-GR113808). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of RS 67333 to stimulate the production of intracellular cAMP, providing a measure of its agonistic activity.

Representative Protocol:

-

Cell Culture: Culture cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value for RS 67333-induced cAMP accumulation.

Western Blotting for ERK Phosphorylation

This technique is used to assess the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.

Representative Protocol:

-

Cell Treatment and Lysis: Treat 5-HT4 receptor-expressing cells with this compound for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the antibody-bound proteins. Quantify the band intensities to determine the fold-change in ERK phosphorylation.[10]

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology can be used to investigate the effects of RS 67333 on the electrical properties of neurons, such as firing rate and synaptic transmission.[11][12]

Representative Protocol (Hippocampal Slice):

-

Slice Preparation: Prepare acute hippocampal slices from a rodent brain.

-

Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.

-

Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing this compound.

-

Data Acquisition: Record changes in membrane potential, firing frequency, and synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) before, during, and after drug application.

-

Data Analysis: Analyze the recorded data to determine the effect of RS 67333 on neuronal excitability and synaptic strength.

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the in vivo measurement of neurotransmitter release in specific brain regions in freely moving animals. It can be used to assess the effect of RS 67333 on acetylcholine release, a key downstream consequence of 5-HT4 receptor activation in cognitive processes.[13][14][15]

Representative Protocol (Rat Prefrontal Cortex):

-

Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat.

-

Perfusion and Sampling: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

Data Analysis: Calculate the percentage change in acetylcholine release from baseline following the administration of RS 67333.

Conclusion

This compound is a well-characterized, potent, and selective partial agonist of the 5-HT4 receptor. Its mechanism of action is primarily mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to a variety of cellular responses. Furthermore, emerging evidence points to a non-canonical, Src-dependent activation of the ERK pathway, adding another layer of complexity to its signaling profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of RS 67333 and other 5-HT4 receptor modulators, facilitating further advancements in our understanding of this important therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

RS 67333 Hydrochloride: A Technical Guide to its Function as a 5-HT4 Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. This technical guide provides an in-depth overview of its pharmacological properties, including its binding affinity, functional potency, and selectivity. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the principal signaling pathways activated by 5-HT4 receptor stimulation, visualized through detailed diagrams, to provide a thorough understanding of the molecular mechanisms underlying the effects of RS 67333.

Introduction

This compound, with the chemical name 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(n-butyl)-4-piperidinyl]-1-propanone hydrochloride, is a high-affinity ligand for the 5-HT4 receptor.[1] As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, serotonin (5-HT). This property, combined with its high selectivity over other serotonin receptor subtypes and other neurotransmitter receptors, makes RS 67333 a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor.[1][2] Its potential therapeutic applications are being explored in various central nervous system disorders, including Alzheimer's disease and depression.[2][3]

Pharmacological Profile

Binding Affinity and Selectivity

RS 67333 exhibits high affinity for the 5-HT4 receptor, as determined by radioligand binding assays. It displays significantly lower affinity for a range of other receptor subtypes, underscoring its selectivity.

| Receptor | Binding Affinity (pKi) | Reference |

| 5-HT4 | 8.7 (in guinea pig striatum) | [1] |

| Sigma 1 | 8.9 | [1] |

| Sigma 2 | 8.0 | [1] |

| 5-HT1A | < 6.0 | [1] |

| 5-HT1D | < 6.0 | [1] |

| 5-HT2A | < 6.0 | [1] |

| 5-HT2C | < 6.0 | [1] |

| Dopamine D1 | < 6.0 | [1] |

| Dopamine D2 | < 6.0 | [1] |

| Muscarinic M1-M3 | < 6.0 | [1] |

Functional Activity

In functional assays, RS 67333 acts as a potent partial agonist at the 5-HT4 receptor. Its efficacy is typically expressed relative to the maximum response induced by serotonin.

| Assay | Parameter | Value | Reference |

| Carbachol-precontracted rat esophagus relaxation | pEC50 | 8.4 | [1] |

| Intrinsic Activity (vs. 5-HT) | 0.5 | [1] | |

| Increase in heart rate in anesthetized micropig | ED50 (µg/kg, i.v.) | 4.9 | [1] |

Signaling Pathways

Activation of the 5-HT4 receptor by agonists like RS 67333 initiates downstream signaling through two primary pathways: a canonical G-protein-dependent pathway and a non-canonical G-protein-independent pathway.

Gαs-cAMP-PKA Pathway (Canonical)

The 5-HT4 receptor is classically coupled to the Gαs subunit of the heterotrimeric G-protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

G-Protein-Independent Src/ERK Pathway (Non-Canonical)

In addition to the canonical pathway, the 5-HT4 receptor can signal independently of G-proteins through the activation of the non-receptor tyrosine kinase, Src.[5] Activated Src can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in regulating cellular processes such as proliferation, differentiation, and survival.[5]

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of RS 67333 for the 5-HT4 receptor.

-

Materials:

-

Guinea pig striatal membranes (source of 5-HT4 receptors)

-

[3H]-GR113808 (radiolabeled 5-HT4 antagonist)

-

This compound

-

Serotonin (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare guinea pig striatal membranes by homogenization and centrifugation.

-

In a multi-well plate, incubate a fixed concentration of [3H]-GR113808 (e.g., 0.1 nM) and varying concentrations of RS 67333 with the striatal membranes in the assay buffer.[6]

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled serotonin (e.g., 30 µM).[6]

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of RS 67333 by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of RS 67333 that inhibits 50% of specific [3H]-GR113808 binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This ex vivo assay measures the functional potency (EC50) and efficacy of RS 67333 as a 5-HT4 receptor agonist.

-

Materials:

-

Male Sprague-Dawley rats

-

Krebs solution

-

Carbachol

-

This compound

-

Organ bath setup with isometric force transducers

-

-

Procedure:

-

Isolate the rat esophagus and mount the tunica muscularis mucosae in an organ bath containing oxygenated Krebs solution at 37°C.

-

Pre-contract the tissue with a submaximal concentration of carbachol to induce a stable tonic contraction.

-

Once a stable contraction is achieved, add cumulative concentrations of RS 67333 to the organ bath.

-

Record the relaxation responses as a percentage of the carbachol-induced contraction.

-

Construct a concentration-response curve and determine the pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response).

-

Determine the intrinsic activity by comparing the maximal relaxation induced by RS 67333 to that induced by a full agonist like serotonin.

-

This cell-based assay directly measures the activation of the canonical Gαs-cAMP pathway.

-

Materials:

-

Cell line expressing 5-HT4 receptors (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

-

Procedure:

-

Culture the 5-HT4 receptor-expressing cells in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of RS 67333 for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a concentration-response curve and determine the EC50 for cAMP production.

-

In Vivo Assay

This behavioral assay is used to assess the effects of RS 67333 on learning and memory.[1][7]

-

Animals:

-

Adult mice (e.g., 5XFAD transgenic model of Alzheimer's disease or wild-type strains)

-

-

Procedure:

-

Habituation: Individually house the mice and handle them for several days before the test. On the day before the test, allow each mouse to freely explore the empty testing arena (e.g., a Plexiglas box) for a set period.

-

Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the mouse to explore the objects for a defined period (e.g., 10 minutes).

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours). During this time, administer RS 67333 or vehicle control (e.g., intraperitoneal injection).

-

Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory.

-

Conclusion

This compound is a well-characterized, potent, and selective 5-HT4 receptor partial agonist. Its distinct pharmacological profile and its ability to modulate key signaling pathways in the central nervous system make it an invaluable tool for preclinical research. The detailed methodologies provided in this guide offer a framework for the consistent and reliable investigation of RS 67333 and other 5-HT4 receptor ligands, facilitating further exploration of their therapeutic potential in a range of neurological and psychiatric disorders.

References

- 1. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prophylactic efficacy of 5-HT4R agonists against stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Downstream Signaling Pathways of RS 67333 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor.[1][2][3] As a G-protein coupled receptor (GPCR), the 5-HT4 receptor is a key player in various physiological processes, and its activation by agonists like RS 67333 initiates a cascade of intracellular signaling events.[4][5] This technical guide provides an in-depth overview of the core downstream signaling pathways of RS 67333, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications. The primary signaling axis involves the canonical Gs-adenylyl cyclase pathway, leading to changes in gene expression, while a significant non-canonical pathway involves the processing of amyloid precursor protein (APP), highlighting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[6][7][8]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and functional potency at the 5-HT4 receptor.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKi | 8.7 | Guinea-pig striatum | [3H]-GR 113808 binding | [1][3] |

| pEC50 | 8.4 | Rat oesophagus (carbachol-precontracted) | Functional Assay (Relaxation) | [1][3] |

| Intrinsic Activity (vs. 5-HT) | 0.5 | Rat oesophagus | Functional Assay (Relaxation) | [1][3] |

| sAPPα Release (in vivo) | 2.33-fold increase (hippocampus) | C57BL/6 mice | ELISA | [6][9] |

| sAPPα Release (in vivo) | 1.73-fold increase (frontal cortex) | C57BL/6 mice | ELISA | [6][9] |

Core Signaling Pathways

Canonical Gs-Adenylyl Cyclase-PKA-CREB Pathway

Activation of the 5-HT4 receptor by RS 67333 primarily engages the stimulatory G-protein (Gs). This initiates a well-defined signaling cascade:

-

Gs Protein Activation: Binding of RS 67333 to the 5-HT4 receptor induces a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer and the exchange of GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.[10][11]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[12]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active.

-

CREB Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at the Serine 133 residue.[13][14][15]

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CBP/p300, to the cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[16] This pathway is implicated in neuroplasticity and antidepressant-like effects.[10]

α-Secretase-Mediated APP Processing Pathway

A critical downstream effect of RS 67333-mediated 5-HT4 receptor activation is the stimulation of the non-amyloidogenic processing of the amyloid precursor protein (APP).[6][7][8] This has significant implications for Alzheimer's disease therapy.

-

α-Secretase Activation: Activation of the 5-HT4 receptor leads to the stimulation of α-secretase activity, a member of the ADAM (a disintegrin and metalloproteinase) family of enzymes.[17]

-

APP Cleavage: α-secretase cleaves APP within the amyloid-beta (Aβ) domain, a process that precludes the formation of the neurotoxic Aβ peptides.[7][8]

-

sAPPα Release: This cleavage releases a large, soluble ectodomain of APP, known as soluble APP-alpha (sAPPα), into the extracellular space.[6][17]

-

Neuroprotective Effects: sAPPα is neurotrophic and neuroprotective, playing roles in synaptic plasticity, neuronal survival, and memory enhancement.[17] Chronic administration of RS 67333 has been shown to decrease amyloid plaques and Aβ levels in animal models.[6][8]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP following 5-HT4 receptor activation.

Principle: Competitive immunoassay where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.[5][18]

Methodology:

-

Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., CHO-K1 or COS-7 cells) in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and incubate overnight.

-

Compound Treatment:

-

Aspirate the culture medium and add a pre-incubation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-30 minutes.

-

Add varying concentrations of this compound (and/or other agonists/antagonists).

-

For Gi-coupled receptor studies (not the primary pathway for RS 67333), cells would be co-stimulated with forskolin to induce adenylyl cyclase activity.[18]

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., cAMP-Glo™, HTRF®, or AlphaScreen™).[18][19][20]

-

Add the detection reagents (e.g., labeled cAMP and antibody) according to the manufacturer's protocol.

-

Incubate to allow for the competitive binding reaction to reach equilibrium.

-

-

Signal Measurement: Read the plate using a luminometer, fluorescence reader, or AlphaScreen-compatible reader, depending on the assay format.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the cell lysates and plot the dose-response curve for RS 67333 to determine the pEC50.

Western Blot for CREB Phosphorylation

This protocol detects the phosphorylation of CREB at Serine 133 as a marker of PKA pathway activation.[21][22]

Methodology:

-

Sample Preparation:

-

Treat cultured cells or animal tissues with RS 67333 for various time points.

-

Lyse the cells or homogenize tissues in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[21][23]

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (pCREB Ser133) overnight at 4°C.

-

Wash the membrane multiple times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again to remove unbound secondary antibody.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or autoradiography film.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the pCREB antibodies and reprobed with an antibody against total CREB.[25]

-

A loading control like β-actin or GAPDH should also be used.

-

sAPPα ELISA

This assay quantifies the amount of soluble APPα released into the cell culture medium or collected from biological fluids (e.g., cerebrospinal fluid, brain homogenates).[6][9]

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) where the target protein (sAPPα) is captured between two specific antibodies.[26][27]

Methodology:

-

Sample Collection:

-

Assay Procedure (using a commercial ELISA kit):

-

Prepare sAPPα standards and samples as per the kit's instructions.[28]

-

Add standards and samples to the wells of a microplate pre-coated with an sAPPα capture antibody. Incubate for the specified time (e.g., overnight at 4°C).[29]

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for sAPPα and incubate.[28]

-

Wash the wells again.

-

Add avidin-HRP conjugate and incubate.

-

Wash the wells to remove unbound avidin-HRP.

-

Add a TMB substrate solution. A color will develop in proportion to the amount of sAPPα bound.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the sAPPα standards.

-

Determine the concentration of sAPPα in the samples by interpolating their absorbance values from the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of RS 67333 on sAPPα release in a cell-based model.

References

- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RS-67333 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 6. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of neuroplasticity pathways and antidepressant-like behavioural responses following the short-term (3 and 7 days) administration of the 5-HT₄ receptor agonist RS67333 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Adenylyl cyclase superactivation induced by long-term treatment with opioid agonist is dependent on receptor localized within lipid rafts and is independent of receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Serine 133-phosphorylated CREB induces transcription via a cooperative mechanism that may confer specificity to neurotrophin signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcriptional regulation by the phosphorylation-dependent factor CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CREB phosphorylation at Ser133 regulates transcription via distinct mechanisms downstream of cAMP and MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-HT4 receptor agonists increase sAPPα levels in the cortex and hippocampus of male C57BL/6j mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Western blotting [bio-protocol.org]

- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 25. researchgate.net [researchgate.net]

- 26. vareum.com [vareum.com]

- 27. Human sAPPα (soluble amyloid precursor protein α) ELISA Kit [elkbiotech.com]

- 28. cosmobiousa.com [cosmobiousa.com]

- 29. HUMAN sAPP ALPHA ELISA KIT, sAPPAlpha, SAPPA, Soluble Amyloid Precursor Protein Alpha, IBL 27734: kw. sAPP-alpha, sAPPalpha, soluble amyloid precursor protein [fivephoton.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of RS-67333 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-67333 hydrochloride is a potent and selective partial agonist for the serotonin 4 (5-HT4) receptor. It has demonstrated significant potential in preclinical studies as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, and psychiatric conditions such as depression and anxiety. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of RS-67333 hydrochloride. The document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies from cited preclinical research, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Pharmacodynamics

RS-67333 acts as a partial agonist at the 5-HT4 receptor, exhibiting high affinity and selectivity. Its mechanism of action is primarily centered on the activation of this receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.

Receptor Binding Profile

RS-67333 demonstrates high affinity for the 5-HT4 receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

| Receptor Subtype | Affinity (pKi) | Species/Tissue | Reference |

| 5-HT4 | 8.7 | Guinea-pig striatum | [1] |

| 5-HT1A | < 6.0 | - | [1] |

| 5-HT1D | < 6.0 | - | [1] |

| 5-HT2A | < 6.0 | - | [1] |

| 5-HT2C | < 6.0 | - | [1] |

| Dopamine D1 | < 6.0 | - | [1] |

| Dopamine D2 | < 6.0 | - | [1] |

| Muscarinic M1-M3 | < 6.0 | - | [1] |

| Sigma 1 | 8.9 | - | [1] |

| Sigma 2 | 8.0 | - | [1] |

Functional Activity

In functional assays, RS-67333 behaves as a partial agonist, eliciting a response that is a fraction of the maximum response achievable by the endogenous full agonist, serotonin (5-HT).

| Assay | Parameter | Value | Species/Tissue | Reference |

| Carbachol-precontracted oesophagus relaxation | pEC50 | 8.4 | - | [1] |

| Carbachol-precontracted oesophagus relaxation | Intrinsic Activity (vs. 5-HT) | 0.5 | - | [1] |

| sAPPα release in vitro | - | Concentration-dependent increase | COS-7 cells | [2][3] |

Signaling Pathways

Activation of the 5-HT4 receptor by RS-67333 initiates a signaling cascade that has implications for neuroprotection and cognitive enhancement. A key pathway involves the stimulation of α-secretase activity, leading to the non-amyloidogenic processing of the amyloid precursor protein (APP). This results in the production of the soluble and neurotrophic fragment sAPPα, while reducing the formation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3][4]

Pharmacokinetics

Despite numerous preclinical studies demonstrating the in vivo efficacy of RS-67333 hydrochloride, detailed quantitative pharmacokinetic data, including its half-life, bioavailability, volume of distribution, and clearance, are not publicly available in the reviewed literature. The compound has been administered in animal studies through intraperitoneal (i.p.) and intravenous (i.v.) routes at doses ranging from 1 to 1.5 mg/kg.[2][3]

Table of In Vivo Administration in Preclinical Studies

| Species | Route of Administration | Dose | Study Context | Reference |

| Mouse (C57BL/6) | i.p. | 1 mg/kg | sAPPα release | [2] |

| Mouse (5XFAD) | i.p. | 1 mg/kg (twice a week) | Chronic Alzheimer's model | [3][5] |

| Rat | - | - | - | - |

Experimental Protocols

5-HT4 Receptor Radioligand Binding Assay

This protocol is based on the established methods for [3H]-GR113808 binding, which was used to determine the affinity of RS-67333.[1][6][7][8]

Objective: To determine the binding affinity (Ki) of RS-67333 for the 5-HT4 receptor.

Materials:

-

[3H]-GR113808 (radioligand)

-

RS-67333 hydrochloride (test compound)

-

Guinea-pig striatum tissue homogenate (source of 5-HT4 receptors)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a known 5-HT4 ligand like serotonin)

-

Glass fiber filters

-

Scintillation vials and fluid

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Homogenize guinea-pig striatum in ice-cold incubation buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

-

Assay Setup: In test tubes, combine the tissue homogenate, a fixed concentration of [3H]-GR113808, and varying concentrations of RS-67333. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT4 ligand.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the RS-67333 concentration to generate a competition curve. Determine the IC50 value (concentration of RS-67333 that inhibits 50% of specific [3H]-GR113808 binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro sAPPα Release Assay

This protocol is based on the methodology described for assessing the effect of RS-67333 on APP processing in a cellular model.[2][3]

Objective: To measure the effect of RS-67333 on the release of soluble APPα (sAPPα) from cells.

Materials:

-

COS-7 cells

-

Expression vectors for human 5-HT4 receptor and a secreted alkaline phosphatase (SEAP)-tagged APP (SEAP-APP)

-

Cell culture medium and supplements

-

Transfection reagent

-

RS-67333 hydrochloride

-

Assay buffer

-

Substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate)

-

Microplate reader

Procedure:

-

Cell Culture and Transfection: Culture COS-7 cells in appropriate medium. Co-transfect the cells with the 5-HT4 receptor and SEAP-APP expression vectors using a suitable transfection reagent.

-

Compound Treatment: After transfection, replace the medium with a serum-free medium. Stimulate the cells with increasing concentrations of RS-67333 or a vehicle control for a defined period (e.g., 30 minutes).[2]

-

Supernatant Collection: Collect the cell culture supernatants.

-

sAPPα Quantification: Measure the alkaline phosphatase activity in the supernatants, which corresponds to the amount of secreted sAPPα. This can be done by adding an alkaline phosphatase substrate and measuring the colorimetric or fluorescent product using a microplate reader.

-

Data Analysis: Normalize the sAPPα release to the total protein content of the cell lysates. Plot the fold-increase in sAPPα release relative to the vehicle control against the concentration of RS-67333.

In Vivo Assessment of Amyloid-β in 5XFAD Mouse Model

This protocol outlines the general workflow for evaluating the chronic effects of RS-67333 on amyloid-β (Aβ) pathology in the 5XFAD transgenic mouse model of Alzheimer's disease.[3][4][5][9]

Objective: To determine the effect of chronic RS-67333 treatment on Aβ levels and plaque deposition in the brains of 5XFAD mice.

Materials:

-

5XFAD transgenic mice

-

RS-67333 hydrochloride

-

Vehicle control (e.g., saline)

-

Brain homogenization buffers (for soluble and insoluble fractions)

-

ELISA kits for Aβ40 and Aβ42

-

Histology reagents (e.g., paraformaldehyde, cryoprotectant, thioflavin S or anti-Aβ antibodies)

-

Microscope for imaging

Procedure:

-

Chronic Treatment: Administer RS-67333 (e.g., 1 mg/kg, i.p., twice a week) or vehicle to 5XFAD mice for a specified duration (e.g., 2-3 months), starting at a presymptomatic age (e.g., 1-2 months old).[3][5]

-

Brain Tissue Collection: At the end of the treatment period, euthanize the mice and harvest the brains. One hemisphere can be used for biochemical analysis and the other for histology.

-

Biochemical Analysis (ELISA):

-

Homogenize brain tissue from one hemisphere in a buffer to extract the soluble protein fraction.

-

Centrifuge the homogenate and collect the supernatant (soluble fraction).

-

Resuspend the pellet in a strong chaotropic agent (e.g., guanidine HCl) to solubilize the insoluble Aβ plaques.

-

Quantify the levels of Aβ40 and Aβ42 in both the soluble and insoluble fractions using specific ELISA kits.

-

-

Histological Analysis (Immunohistochemistry or Thioflavin S Staining):

-

Fix the other brain hemisphere in paraformaldehyde and prepare cryosections.

-

For immunohistochemistry, stain the sections with antibodies specific for Aβ.

-

For plaque visualization, stain the sections with thioflavin S, a fluorescent dye that binds to β-sheet structures in amyloid plaques.

-

Image the stained sections using a microscope and quantify the Aβ plaque load (e.g., number of plaques per unit area or percentage area occupied by plaques) in specific brain regions like the cortex and hippocampus.

-

-

Data Analysis: Compare the Aβ levels and plaque load between the RS-67333-treated and vehicle-treated groups using appropriate statistical tests.

Clinical Trials

A thorough search of clinical trial registries and the scientific literature did not yield any information on clinical trials conducted with RS-67333 hydrochloride for any indication. Its development status remains preclinical.

Conclusion

RS-67333 hydrochloride is a well-characterized 5-HT4 receptor partial agonist with a promising pharmacodynamic profile for the potential treatment of Alzheimer's disease and other neurological disorders. Its ability to promote non-amyloidogenic APP processing and reduce Aβ pathology in preclinical models is a key finding. However, the lack of publicly available pharmacokinetic data is a significant gap in the comprehensive understanding of this compound. Further studies are warranted to elucidate its absorption, distribution, metabolism, and excretion properties, which are crucial for its potential translation into clinical development. The experimental protocols and workflows provided in this guide offer a foundation for researchers interested in further investigating the therapeutic potential of RS-67333 and similar 5-HT4 receptor agonists.

References

- 1. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

RS 67333 Hydrochloride: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, and its application in Alzheimer's disease (AD) research. This document synthesizes key findings, experimental data, and detailed protocols to support further investigation into the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the serotonin 4 (5-HT4) receptor. This G-protein coupled receptor is predominantly coupled to the Gs alpha subunit, initiating a signaling cascade that has shown promise in counteracting the pathological hallmarks of Alzheimer's disease. The primary mechanism involves the modulation of Amyloid Precursor Protein (APP) processing. Activation of the 5-HT4 receptor stimulates the non-amyloidogenic α-secretase pathway, leading to the production of the soluble and neurotrophic sAPPα fragment.[1][2][3] This preferential processing of APP competitively inhibits the amyloidogenic pathway, which is responsible for the generation of neurotoxic amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) that form the characteristic amyloid plaques in AD brains.[1][2][3]

Signaling Pathway

The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade that ultimately promotes the activity of α-secretase.

References

The Role of RS 67333 Hydrochloride in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 67333 hydrochloride is a potent and selective partial agonist for the serotonin 5-HT4 receptor, which has garnered significant attention for its potential as a cognitive enhancer and a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the pharmacological profile, mechanism of action, and preclinical evidence supporting the role of RS 67333 in cognitive enhancement. Detailed experimental protocols, quantitative data from key studies, and visualizations of critical signaling pathways are presented to offer a comprehensive resource for the scientific community.

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric conditions, with Alzheimer's disease being the most prevalent. The quest for effective therapeutic interventions has led to the exploration of various molecular targets. Among these, the serotonin 5-HT4 receptor has emerged as a promising candidate. This compound is a high-affinity partial agonist at this receptor, demonstrating potential not only for symptomatic relief of cognitive deficits but also for disease-modifying effects.[1] Its pro-cognitive properties are attributed to its ability to modulate cholinergic neurotransmission, enhance synaptic plasticity, and promote the non-amyloidogenic processing of the amyloid precursor protein (APP).[2]

Pharmacological Profile of this compound

RS 67333 is characterized by its high affinity and selectivity for the 5-HT4 receptor. It also exhibits notable affinity for sigma (σ) receptors, though to a lesser extent.[1][3] Its selectivity against other serotonin, dopamine, and muscarinic receptors underscores its targeted mechanism of action.

| Receptor/Binding Site | Affinity (pKi) | Species/Tissue | Reference |

| 5-HT4 Receptor | 8.7 | Guinea-pig striatum | [3] |

| Sigma 1 (σ1) | 8.9 | - | [3] |

| Sigma 2 (σ2) | 8.0 | - | [3] |

| 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C | Lower Affinities | - | [3] |

| Dopamine D1, D2 | Lower Affinities | - | [3] |

| Muscarinic M1-M3 | Lower Affinities | - | [3] |

Table 1: Receptor Binding Profile of this compound.

In functional assays, RS 67333 acts as a partial agonist at the 5-HT4 receptor, with a pEC50 of 8.4 and an intrinsic activity of 0.5 relative to serotonin in the rat esophagus relaxation assay.[3]

Mechanism of Action in Cognitive Enhancement

The pro-cognitive effects of RS 67333 are mediated through multiple interconnected pathways, primarily initiated by the activation of the 5-HT4 receptor.

5-HT4 Receptor-Mediated Signaling Cascade

The 5-HT4 receptor is a Gs-protein-coupled receptor.[4] Activation by RS 67333 initiates a canonical signaling cascade that leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), a key transcription factor involved in synaptic plasticity and memory formation.[5][6][7][8]

Caption: 5-HT4 Receptor Signaling Cascade.

Modulation of Amyloid Precursor Protein (APP) Processing

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides, which are generated through the amyloidogenic processing of APP by β- and γ-secretases. Activation of the 5-HT4 receptor by RS 67333 stimulates the α-secretase pathway, also known as the non-amyloidogenic pathway.[2] This leads to the cleavage of APP within the Aβ domain, producing the neuroprotective soluble APPα (sAPPα) fragment and precluding the formation of Aβ.[2][9]

Caption: Modulation of APP Processing by RS 67333.

Enhancement of Cholinergic Neurotransmission

Cholinergic deficits are strongly correlated with cognitive decline in Alzheimer's disease. Studies suggest that 5-HT4 receptor agonists can enhance the release of acetylcholine in key brain regions like the hippocampus and prefrontal cortex.[10][11][12] This effect is thought to contribute significantly to the pro-cognitive properties of compounds like RS 67333, and synergistic effects have been observed when co-administered with acetylcholinesterase inhibitors like donepezil and galantamine.[13][14]

Preclinical Evidence and Quantitative Data

Numerous preclinical studies have demonstrated the efficacy of RS 67333 in various models of cognitive impairment.

In Vitro and In Vivo Effects on sAPPα and Aβ

Studies using both cell cultures and animal models have confirmed the ability of RS 67333 to modulate APP processing.

| Model | Treatment | Outcome | Fold/Percent Change | Reference |

| COS-7 Cells | RS 67333 (increasing conc.) | sAPPα release | Dose-dependent increase | [2][15] |

| C57BL/6 Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in Hippocampus | +133% (2.33-fold) | [15] |

| C57BL/6 Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in Frontal Cortex | +73% (1.73-fold) | [15] |

| 5XFAD Mice | 1 mg/kg RS 67333 (i.p.) | sAPPα in CSF (peak at 90 min) | ~+91% | [15] |

| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Insoluble Aβ40 Reduction | -59 ± 11% | [2] |

| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Insoluble Aβ42 Reduction | -61 ± 8% | [2] |

| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Plaque Density (Hippocampus) | -48 ± 8% | [2][16] |

| 5XFAD Mice | Chronic RS 67333 (Protocol 1) | Plaque Density (Entorhinal Cortex) | -55 ± 4% | [2][16] |

Table 2: Quantitative Effects of RS 67333 on APP Metabolites.

Reversal of Cognitive Deficits in Animal Models

RS 67333 has been shown to reverse cognitive deficits in various behavioral paradigms.

| Animal Model | Cognitive Task | Treatment | Key Finding | Reference |

| 5XFAD Mice | Novel Object Recognition (NOR) | Chronic RS 67333 (1 mg/kg, twice a week for 2 months) | Completely prevented cognitive impairment observed in vehicle-treated 5XFAD mice. | [2][16] |

| Scopolamine-induced amnesia (Mice) | Y-Maze (Spontaneous Alternation) | 1 mg/kg RS 67333 (i.p.) | Prevented scopolamine-induced deficits in working memory. | [17] |

| Scopolamine-induced amnesia (Mice) | Y-Maze (Spontaneous Alternation) | 0.5 mg/kg RS 67333 + 1 mg/kg Galantamine (sub-efficacious doses) | Fully reversed the scopolamine-induced deficit, demonstrating synergy. | [13] |

| Healthy Mice | Object Recognition | 0.1 mg/kg RS 67333 + 0.3 mg/kg Donepezil (sub-efficacious doses) | Synergistically improved memory performance. | [14] |

| Sprague-Dawley Rats | Inhibitory Avoidance | 0.5 µ g/rat (intra-prelimbic cortex) | Enhanced consolidation of memory. | [4] |

Table 3: Efficacy of RS 67333 in Behavioral Models of Cognition.

Detailed Experimental Protocols

Chronic Administration in 5XFAD Mouse Model

This protocol is adapted from studies investigating the preventative effects of RS 67333 on amyloidogenesis and cognitive decline.[2]

Caption: Experimental Workflow for Chronic 5XFAD Study.

-

Animal Model : 5XFAD transgenic mice, which exhibit accelerated amyloid-β deposition, are used. Age-matched wild-type littermates serve as controls.

-

Treatment Allocation : At a presymptomatic age (e.g., 1-2 months), mice are randomly assigned to a vehicle control group or an RS 67333 treatment group.

-

Drug Administration : RS 67333 (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) on a chronic schedule (e.g., twice a week for 2-3 months).[2]

-

Behavioral Testing : Following the treatment period and a brief washout (to avoid acute drug effects), cognitive function is assessed using tests like the Novel Object Recognition (NOR) task.

-

Tissue Collection and Analysis : After behavioral testing, animals are euthanized. Brains are harvested, and specific regions (e.g., hippocampus, cortex) are dissected.

-

Biochemical Analysis : Brain homogenates are prepared to quantify levels of soluble and insoluble Aβ40 and Aβ42 via ELISA.[2]

-

Histological Analysis : Brain sections are stained to visualize and quantify amyloid plaque load and associated gliosis (astrogliosis and microgliosis).

Novel Object Recognition (NOR) Test

The NOR test assesses episodic-like memory in rodents.[2][16]

-

Habituation : Mice are individually placed in an empty open-field arena (e.g., 40x40 cm) for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.

-

Training (Familiarization) Phase : On the test day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Retention Interval : The mouse is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

-

Testing Phase : One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

-

Data Analysis : The time spent exploring the novel object versus the familiar object is measured. A discrimination index is calculated: [(Time with Novel - Time with Familiar) / (Total Exploration Time)]. A positive index indicates successful recognition memory.

Conclusion

This compound represents a promising multi-faceted therapeutic candidate for cognitive disorders. Its primary mechanism as a 5-HT4 partial agonist allows it to enhance cognitive function through several key pathways. It promotes the non-amyloidogenic processing of APP, leading to a reduction in neurotoxic Aβ peptides and an increase in neuroprotective sAPPα, highlighting its potential as a disease-modifying agent for Alzheimer's disease.[2] Concurrently, its ability to modulate cholinergic neurotransmission and activate CREB-dependent gene expression provides a strong basis for its observed symptomatic cognitive-enhancing effects in preclinical models. The synergistic potentiation of its effects when combined with existing Alzheimer's therapies further strengthens its clinical potential.[13][14] The comprehensive data presented in this guide underscore the importance of continued research and development of RS 67333 and other 5-HT4 receptor agonists for the treatment of cognitive impairment.

References

- 1. RS-67333 - Wikipedia [en.wikipedia.org]

- 2. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Restoring sAPPα functions as a potential treatment for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective increase in cholinergic transmission by R-(+)-hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4-Methylenedioxymethamphetamine enhances the release of acetylcholine in the prefrontal cortex and dorsal hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of the 5-HT6 receptor on acetylcholine release in the cortex: pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Co-modulation of an allosteric modulator of nicotinic receptor-cholinesterase inhibitor (galantamine) and a 5-HT4 receptor agonist (RS-67333): effect on scopolamine-induced memory deficit in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic effect of acetylcholinesterase inhibition (donepezil) and 5-HT(4) receptor activation (RS67333) on object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer’s disease [frontiersin.org]

- 17. BIMU 1 and RS 67333, two 5-HT4 receptor agonists, modulate spontaneous alternation deficits induced by scopolamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating RS 67333 Hydrochloride for Depression and Anxiety Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 67333 hydrochloride, a potent and selective 5-HT4 receptor partial agonist, and its application in preclinical models of depression and anxiety.[1][2] This document outlines the compound's mechanism of action, summarizes key quantitative findings from behavioral and molecular studies, and provides detailed experimental protocols for its evaluation.

Introduction: The Therapeutic Potential of 5-HT4 Receptor Agonism

The serotonin (5-HT) system is a critical regulator of mood and anxiety, and it is the primary target for many current antidepressant and anxiolytic medications.[3][4] However, the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs) presents a significant clinical challenge. Emerging research has identified the 5-HT4 receptor as a promising target for developing rapid-acting antidepressant and anxiolytic therapies.[5][6] this compound has been at the forefront of this research, demonstrating a faster onset of antidepressant- and anxiolytic-like effects in animal models compared to conventional treatments.[6][7]

Mechanism of Action: Signaling Pathways

RS 67333 acts as a partial agonist at the 5-HT4 receptor.[1] Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, initiates a cascade of intracellular signaling events. This primarily involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuroplasticity and neuronal survival, most notably Brain-Derived Neurotrophic Factor (BDNF).[8][9][10] Studies have shown that treatment with RS 67333 leads to increased CREB phosphorylation and subsequent upregulation of BDNF levels in the hippocampus, a brain region critically involved in mood regulation.[11][12][13] Furthermore, activation of 5-HT4 receptors can modulate the activity of other neurotransmitter systems, including an increase in serotonergic neuron firing in the dorsal raphe nucleus (DRN) through projections from the medial prefrontal cortex (mPFC).[14][15]

Figure 1: RS 67333 Signaling Pathway.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of this compound in established rodent models of depression and anxiety.

Table 1: Effects of RS 67333 in the Forced Swim Test (FST)

| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Change vs. Vehicle | Reference |

| Vehicle | - | 150 ± 10 | - | [16] |

| RS 67333 | 1.5 | 100 ± 8 | ↓ 33% | [16] |

| Fluoxetine | 10 | 115 ± 9 | ↓ 23% | [16] |

| RS 67333 + Fluoxetine | 1.5 + 10 | 80 ± 7 | ↓ 47% | [16] |

Data are presented as mean ± SEM. Immobility time was recorded over a 4-minute test session following a 15-minute pre-test 24 hours prior.[16]

Table 2: Effects of RS 67333 in the Elevated Plus Maze (EPM)

| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Change vs. Vehicle | Reference |

| Vehicle | - | 25 ± 3 | - | [14] |

| RS 67333 (systemic) | 1.5 | 45 ± 4 | ↑ 80% | [14] |

| RS 67333 (intra-mPFC) | 0.5 µ g/side | 48 ± 5 | ↑ 92% | [14] |

| Diazepam (intra-mPFC) | 1.5 µ g/side | 52 ± 6 | ↑ 108% | [14] |

Data are presented as mean ± SEM. The test duration was 5 minutes.[14]

Table 3: Effects of RS 67333 on Hippocampal Molecular Markers

| Treatment Group | Duration | pCREB/CREB Ratio | BDNF mRNA Levels | Reference |

| Vehicle | 3 days | 100 ± 12 | 100 ± 15 | [11][12] |

| RS 67333 (1.5 mg/kg/day) | 3 days | 150 ± 18 | 140 ± 20 | [11][12] |

| Citalopram (10 mg/kg/day) | 3 days | 110 ± 15 | Not significantly changed | [11] |

| RS 67333 + Citalopram | 3 days | 220 ± 25 | Not reported | [11] |

Data are presented as percentage of vehicle control (mean ± SEM).

Detailed Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the antidepressant and anxiolytic properties of this compound.

Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant efficacy.[17][18] The test is based on the principle that rodents will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water, and that this immobility is reduced by antidepressant treatment.[17][19]

Apparatus:

-

A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[18]

Procedure:

-

Habituation (Day 1): Place each animal individually into the swim cylinder for a 15-minute pre-test session.[20] After the session, remove the animal, dry it with a towel, and return it to its home cage.

-

Drug Administration (Day 2): Administer this compound (e.g., 1.5 mg/kg, i.p.) or vehicle 30 minutes before the test session.[16]

-

Test Session (Day 2): Place the animal back into the swim cylinder for a 5- or 6-minute session.[18][20] The behavior is typically recorded by a video camera for later analysis.

-

Data Analysis: Score the last 4 minutes of the test session for the total duration of immobility.[16] Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

Figure 2: Forced Swim Test Workflow.

Elevated Plus Maze (EPM)

The EPM is a widely used paradigm to assess anxiety-like behavior in rodents.[21][22][23] The test is based on the natural aversion of rodents to open and elevated spaces.[21] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Apparatus:

-

A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[22] The maze is elevated 50 cm above the floor.

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[21]

-

Drug Administration: Administer this compound (e.g., 1.5 mg/kg, i.p.) or vehicle 30 minutes prior to testing.

-

Test Session: Place the animal on the central platform facing a closed arm.[21] Allow the animal to explore the maze for 5 minutes.[22][24] A video camera mounted above the maze records the session.

-

Data Analysis: Analyze the recording for the time spent in the open and closed arms, and the number of entries into each arm type. An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.

Figure 3: Elevated Plus Maze Workflow.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate learning and memory, which can be impaired in depression and anxiety. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[25][26]

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (e.g., small plastic toys or metal blocks) that are different from each other in shape and color.

Procedure:

-

Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.[25]

-

Familiarization/Training (Day 2): Place two identical objects in the arena.[25][27] Place the animal in the arena and allow it to explore for 5-10 minutes.[25]

-

Test Session (Day 2, after retention interval): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.[27][28] Place the animal back in the arena and record its exploratory behavior for 5 minutes.

-

Data Analysis: Measure the time spent exploring the novel object and the familiar object. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Figure 4: Novel Object Recognition Workflow.

Conclusion

This compound represents a promising pharmacological tool for investigating the therapeutic potential of 5-HT4 receptor agonism in depression and anxiety. Its rapid onset of action in preclinical models, coupled with its well-defined mechanism of action involving key neuroplasticity pathways, makes it a valuable compound for further research and drug development. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of RS 67333 and other novel compounds targeting the 5-HT4 receptor.

References

- 1. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RS-67333 - Wikipedia [en.wikipedia.org]

- 3. Putative mechanisms of action of antidepressant drugs in affective and anxiety disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Translating the promise of 5HT4 receptor agonists for the treatment of depression - ORKA (beta) [oxfordhealth.nhs.uk]

- 6. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Anxiolytic Effects of a 5-HT4 Receptor Agonist Are Mediated by a Neurogenesis-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increased hippocampal BDNF immunoreactivity in subjects treated with antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of CREB-mediated gene expression by salt inducible kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. BDNF Overexpression in the Ventral Hippocampus Promotes Antidepressant- and Anxiolytic-Like Activity in Serotonin Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid Anxiolytic Effects of RS67333, a Serotonin Type 4 Receptor Agonist, and Diazepam, a Benzodiazepine, Are Mediated by Projections From the Prefrontal Cortex to the Dorsal Raphe Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. lasa.co.uk [lasa.co.uk]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 20. researchgate.net [researchgate.net]

- 21. Elevated plus maze protocol [protocols.io]

- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 23. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mmpc.org [mmpc.org]

- 28. researchgate.net [researchgate.net]

The 5-HT4 Receptor Agonist RS 67333 Hydrochloride: A Deep Dive into its Neuroprotective Mechanisms

For Immediate Release

This technical guide provides an in-depth analysis of the neuroprotective effects of RS 67333 hydrochloride, a potent and selective partial agonist of the 5-HT4 receptor. The document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and neurodegenerative disease therapeutics. This guide will explore the core mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols.

Core Mechanism of Action: Shifting the Balance in Amyloid Precursor Protein Processing

The primary neuroprotective mechanism of this compound lies in its ability to modulate the processing of the amyloid precursor protein (APP). In neurodegenerative conditions such as Alzheimer's disease, APP is often cleaved by β- and γ-secretases, leading to the formation of amyloid-beta (Aβ) peptides. These peptides can aggregate into neurotoxic oligomers and plaques, a hallmark of Alzheimer's pathology[1].

RS 67333, by activating the 5-HT4 receptor, promotes the non-amyloidogenic pathway of APP processing[1][2]. This involves the cleavage of APP by α-secretase, which not only prevents the formation of Aβ but also leads to the secretion of a soluble and neuroprotective fragment known as soluble amyloid precursor protein alpha (sAPPα)[1][2][3]. sAPPα has been shown to exhibit numerous neuroprotective functions, including promoting synaptic plasticity, memory formation, and neurogenesis[3].

The activation of the 5-HT4 receptor by RS 67333 initiates a signaling cascade that enhances α-secretase activity, thereby increasing the production of sAPPα and reducing the levels of neurotoxic Aβ peptides[1][2]. This targeted modulation of APP processing positions RS 67333 as a promising therapeutic agent for Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.